molecular formula C9H11Br2N B13161418 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine

3-Bromo-2-(3-bromo-2-methylpropyl)pyridine

Cat. No.: B13161418
M. Wt: 293.00 g/mol
InChI Key: YEGQUALLCOAJSN-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-bromo-2-methylpropyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms attached to a pyridine ring, with one of the bromine atoms located at the 3-position and the other attached to a 2-methylpropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(3-bromo-2-methylpropyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-bromo-2-methylpropyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridines.

Scientific Research Applications

3-Bromo-2-(3-bromo-2-methylpropyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity to various receptors or enzymes. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpyridine: Lacks the additional bromine atom on the 2-methylpropyl group.

    2-Bromo-3-methylpyridine: Has a different substitution pattern on the pyridine ring.

    3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of the 2-methylpropyl group.

Uniqueness

3-Bromo-2-(3-bromo-2-methylpropyl)pyridine is unique due to the presence of two bromine atoms and the specific substitution pattern on the pyridine ring

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

3-bromo-2-(3-bromo-2-methylpropyl)pyridine

InChI

InChI=1S/C9H11Br2N/c1-7(6-10)5-9-8(11)3-2-4-12-9/h2-4,7H,5-6H2,1H3

InChI Key

YEGQUALLCOAJSN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)Br)CBr

Origin of Product

United States

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